2-Chloro-4-(2,2-difluoroethoxy)benzoic acid
Overview
Description
2-Chloro-4-(2,2-difluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H7ClF2O3 and a molecular weight of 236.6 g/mol . This compound is characterized by the presence of a chloro group, a difluoroethoxy group, and a benzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,2-difluoroethoxy)benzoic acid typically involves the introduction of the difluoroethoxy group onto a chlorinated benzoic acid derivative. One common method involves the reaction of 2-chloro-4-hydroxybenzoic acid with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the etherification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2,2-difluoroethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohol derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Carboxylate derivatives.
Reduction Products: Alcohol derivatives.
Scientific Research Applications
2-Chloro-4-(2,2-difluoroethoxy)benzoic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,2-difluoroethoxy)benzoic acid involves its interaction with specific molecular targets. The chloro and difluoroethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,5-difluorobenzoic acid: Similar in structure but with an additional fluorine atom on the benzene ring.
2-Chloro-4-(difluoromethoxy)benzoic acid: Similar in structure but with a difluoromethoxy group instead of a difluoroethoxy group.
Uniqueness
2-Chloro-4-(2,2-difluoroethoxy)benzoic acid is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-chloro-4-(2,2-difluoroethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O3/c10-7-3-5(15-4-8(11)12)1-2-6(7)9(13)14/h1-3,8H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRMRVJTDJXMAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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